N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
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Overview
Description
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer activities.
2-Piperidine-benzoxazole: Studied for its antimycobacterial potential.
N-(7-bromobenzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide: Evaluated for its antitubercular activity
Uniqueness
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is unique due to its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-6-19(23)21-16-12-15(9-7-13(16)3)20-22-17-11-14(5-2)8-10-18(17)24-20/h7-12H,4-6H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBCBIZRTFVBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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